Chirald is a term used to describe chiral compounds, which are molecules that cannot be superimposed on their mirror images. This property arises from the presence of one or more chiral centers, typically carbon atoms bonded to four different substituents. The concept of chirality is crucial in organic chemistry and biochemistry, as it influences the behavior and interactions of molecules in biological systems. Chiral molecules can exist as pairs of enantiomers—two stereoisomers that are mirror images of each other but differ in spatial arrangement.
Chiral compounds often undergo specific reactions that are influenced by their chirality. For instance, in asymmetric synthesis, a chiral catalyst can be used to preferentially produce one enantiomer over another. This selectivity is essential in the pharmaceutical industry, where the efficacy and safety of drugs can depend on the specific enantiomer present. Reactions such as nucleophilic substitutions, additions to carbonyls, and cycloadditions can also exhibit stereoselectivity based on the chirality of the reactants involved.
Chiral compounds play a significant role in biological activity. Many biological molecules, including amino acids and sugars, are chiral. The interactions between chiral drugs and biological receptors are highly specific; often, only one enantiomer will exhibit the desired therapeutic effect while the other may be inactive or even harmful. For example, the non-steroidal anti-inflammatory drug naproxen has a chiral center, and its enantiomers have different anti-inflammatory properties . This specificity underscores the importance of chirality in drug design and development.
Several methods exist for synthesizing chiral compounds:
These methods are critical for producing chiral drugs with specific biological activities.
Chirald compounds have numerous applications across various fields:
Studies on interactions involving chiral compounds often focus on how different enantiomers interact with biological systems. These interactions can include binding affinities to receptors, metabolic pathways, and pharmacokinetics. For instance, research shows that one enantiomer of a drug may bind more effectively to its target receptor than its counterpart, leading to significant differences in therapeutic outcomes . Understanding these interactions is crucial for optimizing drug formulations and minimizing adverse effects.
Chirald compounds can be compared with other similar compounds based on their structural features and biological activities. Here are some notable examples:
Compound Name | Chirality | Biological Activity | Unique Features |
---|---|---|---|
Naproxen | Yes | Anti-inflammatory | One enantiomer is effective; the other is toxic. |
Ibuprofen | Yes | Pain relief | Only one enantiomer is active; racemic mixture used in formulations. |
L-Dopa | Yes | Parkinson’s disease treatment | Converted to dopamine; only one form is effective. |
Thalidomide | Yes | Sedative/teratogenic | One enantiomer is effective; the other causes birth defects. |
These comparisons highlight how chirality can dictate not just the chemical properties but also the biological implications of these compounds.
Chirald, systematically named (2S,3R)-(+)-4-dimethylamino-3-methyl-1,2-diphenyl-2-butanol, represents a significant chiral tertiary alcohol with the molecular formula C₁₉H₂₅NO and molecular weight of 283.42 grams per mole [1] [2]. This compound, bearing the Chemical Abstracts Service registry number 38345-66-3, serves as an important asymmetric reducing agent in organic synthesis and exhibits characteristic physical properties including a melting point of 55-57°C and an optical rotation of +8.2° (c = 10 in ethanol) [2]. The development of efficient synthetic methodologies for Chirald production has evolved significantly since the initial preparation of its racemate by Stoll and colleagues in 1950 [2].
Asymmetric catalysis represents a cornerstone methodology for the enantioselective synthesis of chiral compounds, offering direct access to single enantiomers without the need for subsequent resolution processes [3] [4]. The development of catalytic asymmetric approaches for Chirald synthesis has benefited from advances in both transition metal-mediated and organocatalytic strategies, each offering unique advantages in terms of selectivity, efficiency, and operational simplicity [5] [6].
Transition metal-catalyzed asymmetric synthesis has emerged as a powerful tool for the construction of chiral tertiary alcohols similar to Chirald through enantioselective addition reactions [3] [5]. The asymmetric addition of organometallic reagents to ketones, particularly through ligand-mediated methodologies, has demonstrated exceptional potential for creating quaternary stereocenters with high enantioselectivity [3]. Research by Monasterolo and colleagues has shown that biaryl chiral ligands derived from 1,2-diaminocyclohexane can enable asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, achieving enantiomeric excesses up to 95% [3].
The development of chiral-at-metal catalysts represents a significant advancement in this field, where chirality originates exclusively from a stereogenic metal center rather than from chiral ligands [5] [7]. These catalysts, composed entirely of achiral ligands, offer structural simplicity while maintaining high enantioselectivity in asymmetric transformations [5] [7]. The octahedral complexes with two cis-coordinated bidentate ligands and two monodentate ligands provide a versatile framework for chiral-at-metal catalyst design, leveraging the chelate effect, high ligand field stabilization energy, and the trans-effect to achieve both configurational stability and catalytic activity [7].
Chiral counterion strategies have also proven effective in transition metal-catalyzed enantioselective transformations, where cationic gold(I) complexes combined with chiral binaphthol-derived phosphate anions generate products with 90 to 99% enantiomeric excess [8]. This approach demonstrates the potential for combining chiral counterions with chiral ligands to enable asymmetric transformations that cannot be achieved by either method alone [8].
Organocatalytic asymmetric synthesis has gained prominence as an environmentally benign and operationally simple approach to chiral compound synthesis [6] [9] [10]. The use of small organic molecules as catalysts avoids the need for expensive transition metals while providing excellent enantioselectivity in various transformations [6] [10]. Chiral phosphoric acids, particularly those with binaphthyl or bispiro frameworks, have demonstrated remarkable efficiency in controlling both regio- and stereoselectivity in asymmetric reactions [6].
Recent developments in organocatalytic strategies include the use of chiral squaramides for enantioselective Michael additions, achieving yields up to 98% with enantioselectivities reaching 96% under very low catalyst loading of 0.2 mol% [11]. These catalysts facilitate the synthesis of chiral heterocyclic systems containing multiple stereocenters with excellent diastereoselectivity [11].
The synthesis of chiral iodoaniline-lactate based catalysts has shown promise for α-oxysulfonylation reactions, promoting reactions in shorter times with yields up to 99% and enantioselectivities reaching 83% [12]. These catalysts demonstrate the versatility of organocatalytic approaches in accessing diverse chiral scaffolds with high efficiency [12].
Aggregation-induced asymmetric synthesis represents an emerging organocatalytic strategy where chiral aggregates of reagents provide asymmetric control [13] [14]. This approach allows for the reversal of enantioselectivity simply by changing solvent ratios, offering unprecedented flexibility in asymmetric synthesis without requiring different chiral catalysts [13] [14].
Chiral pool synthesis represents a strategic approach that utilizes readily available enantiopure natural products as starting materials for the construction of complex chiral molecules [15] [16] [17]. This methodology leverages the inherent chirality present in naturally occurring compounds such as amino acids, sugars, and terpenes to improve synthetic efficiency while preserving stereochemical integrity throughout the reaction sequence [15] [17].
The chiral pool strategy proves particularly advantageous when the target molecule bears structural resemblance to inexpensive enantiopure natural products, thereby avoiding the need for lengthy synthetic sequences with associated yield losses [18] [17]. Common chiral starting materials include monosaccharides and amino acids, which serve as versatile building blocks for the synthesis of more complex chiral architectures [18] [17].
Natural precursors such as (-)-menthol have been successfully employed as cheap chiral precursors for the synthesis of chiral ionic compounds [19]. The utilization of such readily available materials from the chiral pool enables the preparation of diverse chiral derivatives with high overall yields while maintaining cost-effectiveness [19].
The implementation of chiral pool synthesis requires careful consideration of protecting group strategies and functional group interconversion to preserve the existing chirality while introducing necessary structural modifications [18] [17]. The success of this approach depends on identifying suitable enantiopure starting materials that can be efficiently transformed into the desired target structures [15] [17].
Resolution of racemates constitutes a fundamental approach for obtaining enantiopure compounds from racemic mixtures, exploiting the different physical properties of diastereomers to achieve separation [20] [21]. Since enantiomers possess identical physical properties such as solubility and melting point, resolution requires the formation of diastereomeric intermediates through reaction with enantiopure chiral reagents [20] [21].
The historical development of Chirald resolution techniques dates back to the work of Pohland and Sullivan in 1955, who successfully achieved resolution of enantiomers using established methodologies [2] [22]. This foundational work established the precedent for subsequent developments in chiral separation technologies specifically applied to Chirald and related compounds [2].
Diastereomeric salt formation represents one of the most widely employed resolution techniques, utilizing the different solubilities of diastereomeric salts to achieve enantiomer separation [23] [24] [21]. This method involves the reaction of a racemic mixture with an enantiopure chiral acid or base to form a mixture of diastereomeric salts, which can then be separated by crystallization due to their different physical properties [23] [21].
The effectiveness of diastereomeric salt formation depends on several critical factors, including the choice of resolving agent, crystallization conditions, and the inherent tendency of the diastereomeric salts to crystallize separately [23] [24]. Recent research has demonstrated that resolution via diastereomeric salt crystallization can achieve high levels of enantiomeric enrichment, with some systems reaching 96% enantiomeric excess through combined crystallization and enantioselective dissolution processes [23].
The formation of solid solutions can present challenges in diastereomeric salt resolution, requiring careful optimization of thermodynamic and kinetic parameters to achieve effective separation [23]. Phase diagram studies have proven invaluable in determining optimal conditions for chiral resolution, particularly when dealing with complete solid solution formation between diastereomeric pairs [23].
Supersaturated diastereomeric salt solutions can be employed under kinetic control, where seeding with pure diastereomeric salt and careful timing of crystallization process enables recovery of desired enantiomers before equilibrium is reached [24]. Investigation of induction times and crystal growth rates at different temperatures and supersaturations provides essential information for optimizing resolution conditions [24].
Chromatographic methods have evolved into sophisticated techniques for chiral resolution, offering high precision and efficiency in enantiomer separation [25] [26]. High-performance liquid chromatography utilizing chiral stationary phases represents the most common approach for chiral separation, employing specialized columns that selectively interact with one enantiomer over another [25] [26].
The mechanism of enantiomer separation in chromatographic systems relies on the differential interaction between enantiomers and chiral environments created by chiral stationary phases or chiral additives in the mobile phase [25] [26]. Chiral stationary phases are designed to form transient diastereomeric complexes with analytes, resulting in different retention times that enable baseline separation of enantiomers [25].
Gas chromatography and supercritical fluid chromatography provide alternative chromatographic approaches for chiral separation, with each technique offering specific advantages depending on the volatility and thermal stability of the target compounds [25]. Supercritical fluid chromatography has gained particular attention in industrial settings due to its speed and environmental friendliness compared to traditional liquid chromatography methods [25].
The development of simulated moving bed technology represents a significant advancement in preparative chiral chromatography, enabling continuous separation processes suitable for large-scale production [25]. This technology exploits the differences in component partitioning between mobile and stationary phases, providing an economically viable alternative to traditional batch chromatographic methods [25].
The selection of appropriate chiral selectors, including cyclodextrins, crown ethers, and macrocyclic antibiotics, requires careful optimization based on the specific structural features of the target enantiomers [25] [26]. The three-point interaction model provides theoretical guidance for understanding chiral recognition mechanisms, requiring at least three simultaneous interactions between selector and selectand, with one interaction being stereoselective [26].
Physical and Chemical Properties of Chirald | |
---|---|
Property | Value |
Molecular Formula | C₁₉H₂₅NO |
Molecular Weight (g/mol) | 283.42 |
CAS Registry Number | 38345-66-3 |
Melting Point (°C) | 55-57 |
Boiling Point (°C at 0.1 mm) | 138-139 |
Optical Rotation [α]²¹D | +8.2° (c = 10 in ethanol) |
Percent Composition - Carbon (%) | 80.52 |
Percent Composition - Hydrogen (%) | 8.89 |
Percent Composition - Nitrogen (%) | 4.94 |
Percent Composition - Oxygen (%) | 5.65 |
Synthetic Methods and Literature References for Chirald | |||||
---|---|---|---|---|---|
Method | Authors | Journal | Year | Volume | Pages |
Preparation of Racemate | W. G. Stoll et al. | Helv. Chim. Acta | 1950 | 33 | 1194 |
Resolution of Enantiomers | A. Pohland, H. R. Sullivan | J. Am. Chem. Soc. | 1955 | 77 | 3400 |
Asymmetric Synthesis | T. J. Erickson | J. Org. Chem. | 1986 | 51 | 934 |
HPLC Determination | S. Kryger, P. Helboe | J. Chromatogr. | 1991 | 539 | 186 |
Enantioselective Reducing Agent | M. N. Nefedova et al. | J. Organomet. Chem. | 1992 | 425 | 125 |
Enantioselective Reducing Agent | D. R. Williams et al. | Tetrahedron Lett. | 2000 | 41 | 9397 |
Representative Asymmetric Catalysis Performance Data | ||||
---|---|---|---|---|
Catalyst Type | Reaction Type | Yield (%) | Enantiomeric Excess (%) | Temperature (°C) |
Chiral Transition Metal Complex | Enantioselective Addition | 85-99 | 90-99 | RT to 80 |
Organocatalytic System | Michael Addition | 75-98 | 83-96 | RT |
Chiral-at-Metal Catalyst | Gold-Catalyzed Cyclization | 80-95 | 90-99 | RT to 40 |
Asymmetric Grignard Reagent | Aldehyde Addition | 70-85 | 15-22 | -60 to RT |
Chiral Aggregate System | Dihydroxylation | 85-92 | 78-97 | RT |
The enantiomer-specific metabolic pathways of chiral compounds represent one of the most clinically significant aspects of chirality in drug disposition [18] [6] [19]. Chirald and related chiral molecules undergo stereoselective biotransformation processes that result in dramatically different pharmacokinetic profiles between enantiomers [18] [6].
Stereoselective metabolism occurs through the interaction of chiral substrates with chiral biological macromolecules, primarily enzymes involved in drug metabolism [18] [6]. The cytochrome P450 enzyme system, which is responsible for the majority of oxidative drug metabolism, exhibits pronounced stereoselectivity due to the chiral amino acid composition of the enzyme active sites [18] [6]. Studies have demonstrated that clearance ratios between enantiomers can vary by 2-8 fold, with some cases showing differences as high as 8.88-fold [18] [12].
The mechanism of stereoselective metabolism involves differential enzyme-substrate interactions based on the three-dimensional structure of the chiral substrate [18] [6]. Each enantiomer presents a unique topological surface to the enzyme active site, resulting in different binding orientations, catalytic efficiencies, and metabolic pathways [18] [6]. For example, research on nifedipine enantiomers revealed species-dependent stereoselective metabolism, where the R-enantiomer was metabolized faster than the S-enantiomer in humans, while the opposite selectivity was observed in rats and dogs [18].
Chiral inversion represents a unique metabolic process where one enantiomer is enzymatically converted to its mirror image [18] [20]. This phenomenon has been extensively studied in 2-arylpropionic acid nonsteroidal anti-inflammatory drugs, where only the R-enantiomer undergoes unidirectional inversion to the pharmacologically active S-enantiomer [4] [20]. The chiral inversion process is mediated by specific enzymes and depends on various factors including pH, temperature, and the presence of cofactors [20].
Plasma protein binding also exhibits stereoselectivity, with different enantiomers showing varying degrees of binding to human serum albumin, α1-acid glycoprotein, and lipoproteins [9] [10]. These differences in protein binding can result in up to 2-fold differences in the unbound fraction of enantiomers, significantly affecting their distribution and clearance [9] [10] [6]. The stereoselective protein binding has far-reaching implications for drug distribution, as only the unbound fraction is pharmacologically active and available for tissue distribution [9] [10].
Renal elimination pathways can also demonstrate stereoselectivity, particularly for compounds that undergo active tubular secretion or reabsorption [6] [19]. Research has shown that while glomerular filtration may not be stereoselective, active transport processes mediated by chiral transporter proteins can result in differential renal clearance between enantiomers [6] [19].
The comparative bioactivity profiles of optical isomers reveal the profound impact of molecular chirality on biological activity, therapeutic efficacy, and safety profiles [4] [21] [22]. Systematic analysis of enantiomeric pairs has demonstrated that stereochemistry can influence virtually every aspect of drug action, from receptor binding and enzyme inhibition to pharmacokinetic properties and toxicological outcomes [4] [21] [22].
Pharmacodynamic differences between enantiomers are often the most clinically significant, with activity ratios ranging from modest 2-fold differences to dramatic 1000-fold or greater disparities [4] [21] [23]. Classic examples include the β2-adrenergic agonists, where the R-(-)-enantiomer of albuterol exhibits bronchodilatory activity while the S-(+)-enantiomer is essentially inactive [4] [24]. Similarly, in the case of ibuprofen, the S-(+)-enantiomer is responsible for anti-inflammatory activity, being over 100-fold more potent as a cyclooxygenase inhibitor compared to the R-(-)-enantiomer [4] [21].
The stereoselectivity of biological activity extends beyond simple potency differences to include qualitatively different pharmacological effects [4] [25]. Thalidomide provides a tragic historical example where the R-enantiomer possesses sedative properties while the S-enantiomer causes severe teratogenic effects [4]. However, the clinical picture is complicated by the fact that thalidomide undergoes bidirectional chiral inversion in vivo, making it impossible to avoid exposure to both enantiomers even when administering a single enantiomer [4] [20].
Toxicological profiles can also differ significantly between enantiomers, with one enantiomer potentially causing adverse effects while its mirror image remains relatively safe [25] [23]. This stereoselectivity in toxicity has important implications for drug development and regulatory approval, as it necessitates separate safety evaluation of individual enantiomers rather than racemic mixtures [25] [26].
Research has identified several molecular determinants that influence the magnitude of enantiomeric differences in bioactivity [13] [11]. The proximity of the chiral center to the pharmacophore, the flexibility of the molecule, and the nature of the biological target all contribute to the degree of stereoselectivity observed [13] [11]. Compounds with chiral centers located within or adjacent to the primary binding region typically show greater stereoselectivity compared to those where the chiral center is distant from the active site [13] [11].
Machine learning approaches have been developed to predict when significant enantiomeric differences in bioactivity are likely to occur [11]. These predictive models achieve approximately 75% accuracy in discriminating "chiral cliffs" from cases where enantiomers show similar activity profiles [11]. The models utilize novel two-dimensional descriptors that capture characteristic features of chiral centers, providing practical guidelines for medicinal chemists to determine when enantiopure compounds are necessary versus when racemic mixtures may be acceptable [11].
The impact of stereochemistry on bioactivity has profound implications for drug development, regulatory approval, and clinical practice [21] [26] [27]. The United States Food and Drug Administration issued specific guidelines in 1992 requiring that the absolute stereochemistry of chiral drugs be established early in development and that both enantiomers be evaluated separately for safety and efficacy [26] [27]. These regulatory requirements reflect the recognition that chirality is not merely an academic curiosity but a fundamental determinant of drug action with direct clinical consequences [26] [27].
Irritant